molecular formula C5H4N4O2 B1610138 imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 67410-57-5

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No. B1610138
CAS RN: 67410-57-5
M. Wt: 152.11 g/mol
InChI Key: OIWAVYDCTUEOEC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound recognized as an important scaffold in medicinal chemistry . It has been used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .


Synthesis Analysis

The synthesis of imidazo[1,2-a][1,3,5]triazine derivatives involves an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . Another class of imidazo[1,2-a][1,3,5]triazines tethered with an additional 1,2-dicarbonyl motif is obtained by changing the reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a][1,3,5]triazine derivatives include the annulation of the imidazole ring onto substituted 1,3,5-triazines . The two most common approaches utilize reactions of 2-amino-1,3,5-triazines with α-haloaldehydes/ketones or chalcones, and intramolecular cyclizations of 2-amino-1,3,5-triazines substituted at the amino group .

Scientific Research Applications

GABAA Receptor Agonists for Anxiety Treatment

Imidazo[1,2-b][1,2,4]triazines have been identified as selective agonists for the α2/α3 subtypes of GABAA receptors, making them potential candidates for the treatment of anxiety. These compounds exhibit functional selectivity over the α1 subtype, which is a desirable property for anxiolytic agents to avoid sedative effects. Structure-activity relationship (SAR) studies, along with pharmacokinetic and behavioral analyses, have contributed to optimizing this selectivity (Jennings et al., 2006).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of imidazo[4, 5-e]-as-triazine derivatives has expanded the understanding of their potential applications. These studies include the development of novel synthetic methods and the exploration of their chemical reactions, leading to the creation of a variety of derivatives with potential biological activities (Kaji & Kawase, 1976).

Antiviral Activity

The antiviral properties of imidazo[1,2-a]-s-triazine nucleosides have been investigated, particularly their efficacy against various viruses. This research has led to the synthesis of nucleoside and nucleotide analogues that show moderate activity against rhinovirus at non-toxic dosage levels, indicating their potential as antiviral agents (Kim et al., 1978).

Cytotoxicity and Anticancer Activity

Studies on the synthesis and cytotoxicity of imidazo[4,5-g]phthalazine-4,9-dione derivatives have shown that these compounds exhibit considerable cytotoxic activity against several human tumor cell lines. This suggests their potential as potent anticancer agents, with activity levels significantly higher than some reference compounds (Kim et al., 2004).

Future Directions

The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . Since the first report on the synthesis of the imidazo[1,2-a][1,3,5]triazine ring system 50 years ago, a number of methods for the preparation of compounds with this heterocyclic core have been reported . They typically involve triazine ring construction onto substituted imidazoles or, more often, the annulation of the imidazole ring onto substituted 1,3,5-triazines .

properties

IUPAC Name

1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWAVYDCTUEOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452030
Record name Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

CAS RN

67410-57-5
Record name Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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